methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
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Overview
Description
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a chemical compound with a complex structure that includes a piperazine ring substituted with two keto groups and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate typically involves the formation of the piperazine ring followed by the introduction of the ester group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diamine and a diacid or its derivatives, the piperazine ring can be formed through a cyclization reaction. The ester group can then be introduced via esterification reactions using reagents such as methanol and acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate can be compared with other piperazine derivatives, such as:
Methyl jasmonate: Known for its role in plant defense mechanisms and its use in perfumery.
Methyl dihydrojasmonate: Used in fragrances and as a flavoring agent.
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differ from those of other piperazine derivatives.
Biological Activity
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the diketopiperazine family, which is known for its diverse biological activities. The structure includes a piperazine ring with two keto groups at positions 3 and 6, which are crucial for its biological interactions.
The biological activity of this compound is believed to involve its interaction with various molecular targets. The compound's ester functionality and the piperazine ring contribute to its binding affinity with enzymes and receptors, potentially modulating several biological pathways.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : Studies suggest that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
Anticancer Properties
Research indicates that derivatives of diketopiperazines exhibit significant anticancer effects. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 11 | A549 | 1.2 | Induces apoptosis |
Compound 11 | HeLa | 0.7 | Induces apoptosis |
In a study by MDPI (2023), novel diketopiperazine derivatives were synthesized and tested against cancer cell lines. The results indicated that certain derivatives had IC50 values ranging from 0.7 to 8.9 μM, demonstrating moderate to strong anticancer activity .
Antimicrobial Activity
This compound has also been studied for its potential antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is needed to elucidate its efficacy and mechanism.
Case Studies
- Study on Apoptosis Induction : A study investigated the ability of methyl diketopiperazine derivatives to induce apoptosis in U937 cells. Results showed that these compounds could trigger cell death through both early and late apoptotic pathways .
- Cell Cycle Arrest : Another research demonstrated that certain diketopiperazine derivatives could effectively arrest the cell cycle in the G2/M phase in HeLa cells, suggesting their potential as chemotherapeutic agents .
- In Vivo Studies : Additional studies have explored the effects of these compounds in animal models, showing promising results in reducing tumor sizes and improving survival rates in treated subjects .
Properties
Molecular Formula |
C7H10N2O4 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m0/s1 |
InChI Key |
FNJRVMKCXNKPKH-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)NCC(=O)N1 |
Canonical SMILES |
COC(=O)CC1C(=O)NCC(=O)N1 |
Origin of Product |
United States |
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